1,2-Oxazinane

Overview

Description

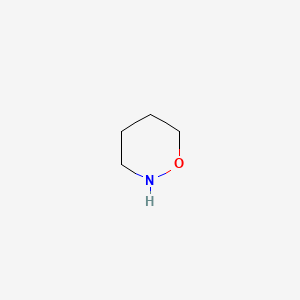

1,2-Oxazinane is a six-membered heterocyclic compound containing one nitrogen atom and one oxygen atom at positions 1 and 2, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Oxazinane can be synthesized through various methods, including hydrogen bond-mediated [3+3] cycloaddition reactions of oxyallyl cations with nitrones . This method involves generating oxyallyl cation intermediates in situ from α-tosyloxy ketones in the presence of hexafluoro-2-propanol (HFIP) and a base. The reaction is catalyzed by hydrogen-bond donors such as phenols and squaramides, resulting in good to high yields of this compound .

Another approach involves the organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester . This method provides chiral this compound spirocyclic scaffolds with excellent diastereoselectivity and enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of organocatalysts and hydrogen-bond donors in these reactions makes them suitable for industrial applications due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazinane undergoes various chemical reactions, including:

Cycloaddition Reactions: The [3+3] cycloaddition reactions of oxyallyl cations with nitrones to form this compound heterocycles.

Reduction Reactions: Reduction of the CvN bond in the 5,6-dihydro-4H-1,2-oxazine ring to form oxazinanes.

Common Reagents and Conditions

Oxyallyl Cations: Generated from α-tosyloxy ketones in the presence of HFIP and a base.

Hydrogen-Bond Donors: Phenols and squaramides are used to catalyze the [3+3] cycloaddition reactions.

Organocatalysts: Used in the [4+2] cycloaddition reactions to synthesize chiral this compound spirocyclic scaffolds.

Major Products

The major products formed from these reactions include chiral this compound spirocyclic scaffolds and other oxazinane derivatives with potential bioactive properties .

Scientific Research Applications

Organic Synthesis

Chiral Synthesis

1,2-Oxazinanes have been effectively utilized in asymmetric synthesis. A notable method involves the organocatalytic [4 + 2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters to produce chiral 1,2-oxazinane spirocyclic scaffolds. This approach yields products with excellent diastereoselectivity and enantioselectivity, demonstrating the potential of 1,2-oxazinanes as intermediates in synthesizing complex organic molecules .

Cycloaddition Reactions

The development of [3 + 3] cycloaddition reactions has further expanded the synthetic utility of 1,2-oxazinanes. These reactions involve the formation of oxyallyl cations and nitrones to yield 1,2-oxazinanes efficiently. Such methodologies are crucial for synthesizing various derivatives that can serve as building blocks in drug discovery .

Medicinal Chemistry

Pharmacological Applications

The structural features of 1,2-oxazinanes make them attractive candidates for drug development. For instance, derivatives of 1,2-oxazinanes have been investigated for their potential anti-inflammatory and anticancer properties. The incorporation of lactone moieties into these compounds has been linked to biologically active substances such as vitamin C and parthenolide, which possess therapeutic effects .

Case Study: Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of specific this compound derivatives. For example, modifications to the oxazinane structure have shown promise in enhancing the efficacy of existing anti-cancer agents by improving their selectivity and reducing side effects .

Material Science

Hydrogels and Biomaterials

The unique properties of 1,2-oxazinanes have led to their application in the development of hydrogels for biomedical purposes. These materials can be engineered for controlled drug delivery systems or as scaffolds for tissue engineering due to their biocompatibility and tunable mechanical properties. Recent advancements in hydrogel technology highlight their capacity to respond to biological stimuli, making them suitable for targeted therapy applications .

Table 1: Synthesis Methods for 1,2-Oxazinanes

| Methodology | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| Organocatalytic [4 + 2] | Cycloaddition | 80 | >20:1 diastereo |

| [3 + 3] Cycloaddition | Nitro compound reaction | Variable | High regioselectivity |

| Solid-phase synthesis | Oxazine conversion | Varies | Complex products |

Table 2: Pharmacological Properties of Selected this compound Derivatives

Mechanism of Action

The mechanism of action of 1,2-oxazinane involves its interaction with specific molecular targets and pathways. For example, certain this compound derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing its activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Morpholine (1,4-Oxazinane): Morpholine is another oxazinane derivative with the nitrogen and oxygen atoms at positions 1 and 4.

Hexahydropyridazine: This compound contains two nitrogen atoms in the ring and is known for its bioactive properties.

Uniqueness of 1,2-Oxazinane

This compound is unique due to its specific ring structure with nitrogen and oxygen atoms at positions 1 and 2. This configuration imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and organic synthesis .

Biological Activity

1,2-Oxazinane is a heterocyclic compound characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, antifungal, and neuroprotective effects. This article provides an in-depth analysis of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

1,2-Oxazinanes can be synthesized through various methods, including nitroso aldol reactions and cyclization of appropriate precursors. The synthetic versatility allows for the modification of the oxazinane scaffold to enhance biological activity. For instance, chiral 1,2-oxazinanes have been synthesized to explore their potential in drug development .

Table 1: Common Synthetic Methods for 1,2-Oxazinanes

Anticancer Activity

Recent studies have highlighted the potential of 1,2-oxazinanes as anticancer agents. A notable example is compound 3i , which was shown to induce apoptosis in hepatocellular carcinoma (HCC) cells by targeting the NF-κB signaling pathway. Flow cytometric analysis indicated a significant increase in the subG1 cell population upon treatment with 3i, indicating its effectiveness in promoting cell death .

Case Study: Compound 3i

- Mechanism : Inhibition of NF-κB signaling leading to increased DNA fragmentation.

- Cell Lines Tested : HepG2 and HCCLM3.

- Findings : Significant reduction in NF-κB-dependent luciferase expression and DNA binding ability .

Antiviral Activity

Another area of interest is the antiviral properties of oxazinyl derivatives. A series of oxazinyl flavonoids demonstrated moderate to excellent antiviral activities against tobacco mosaic virus (TMV). Compounds such as 6n and 6p exhibited superior efficacy compared to standard antiviral agents like ribavirin .

Table 2: Antiviral Activity Against TMV

| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |

|---|---|---|---|

| 6n | 63 | 61 | 62 |

| 6p | 62 | 60 | 57 |

| Ribavirin | 39 | 38 | 39 |

Antifungal Activity

The antifungal properties of 1,2-oxazinanes have also been explored. Research indicates that several oxazinyl compounds possess significant inhibitory effects against common agricultural pathogens. The synthesized compounds showed inhibition rates exceeding 50% against pathogens such as Sclerotinia sclerotiorum and Physalospora piricola .

Table 3: Antifungal Efficacy Against Agricultural Pathogens

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| 6a | Physalospora piricola | 80 |

| 6h | Physalospora piricola | 91 |

| Various | Sclerotinia sclerotiorum | >50 |

Neuroprotective Effects

Oxazine derivatives have also shown promise in neuroprotection. A study highlighted that certain oxazine compounds could enhance antioxidant enzyme activities and increase heat shock protein levels in cellular models . This suggests potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for constructing 1,2-oxazinane scaffolds, and how do they compare in terms of stereoselectivity and yield?

- Methodological Answer : The synthesis of this compound derivatives often employs organocatalytic [4 + 2] cycloaddition reactions, which enable stereoselective formation of spirocyclic frameworks. For example, chiral this compound scaffolds are synthesized via asymmetric catalysis, leveraging non-covalent interactions (e.g., hydrogen bonding) to control stereochemistry . Transition metal-catalyzed methods, such as those used for morpholine analogs, can also be adapted but may require optimization of ligands and reaction conditions to achieve comparable enantiomeric excess (ee) . Comparative studies should evaluate reaction kinetics, scalability, and compatibility with functional groups.

Q. How can structural and conformational dynamics of this compound rings be analyzed experimentally and computationally?

- Methodological Answer : Conformational analysis of this compound rings involves nuclear magnetic resonance (NMR) spectroscopy to identify axial/equatorial substituent orientations and intramolecular hydrogen bonds. Density Functional Theory (DFT) calculations (e.g., ωB97XD/Def2-TZVP level) are critical for modeling transition states and quantifying the anomeric effect, which stabilizes specific conformers . For example, DFT studies reveal that substituents like CO₂Et groups significantly influence ring puckering and isomerization pathways .

Properties

IUPAC Name |

oxazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQGLZFAWYKKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCONC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190113 | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36652-42-3 | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036652423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.